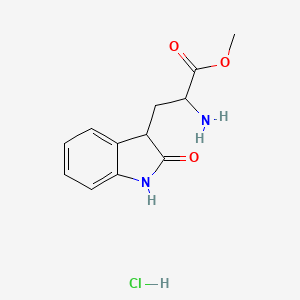
Methyl(2S)-2-Amino-3-(2-oxo-3-indolinyl)propanoateHydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl(2S)-2-Amino-3-(2-oxo-3-indolinyl)propanoatHydrochlorid ist eine chemische Verbindung, die zur Klasse der Indolderivate gehört. Diese Verbindung zeichnet sich durch das Vorhandensein eines Indolrings aus, der eine bicyclische Struktur ist, die aus einem Benzolring besteht, der mit einem Pyrrolring verschmolzen ist. Die Verbindung wird aufgrund ihrer einzigartigen chemischen Eigenschaften häufig in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Methyl(2S)-2-Amino-3-(2-oxo-3-indolinyl)propanoatHydrochlorid beinhaltet typischerweise die Reaktion von Indolderivaten mit Aminosäuren. Eine übliche Methode umfasst die Verwendung von Methylierung und anschließender Hydrochloridbildung. Die Reaktionsbedingungen erfordern häufig kontrollierte Temperaturen und das Vorhandensein bestimmter Katalysatoren, um sicherzustellen, dass das gewünschte Produkt mit hoher Reinheit erhalten wird.
Industrielle Produktionsmethoden
In industriellen Umgebungen kann die Produktion dieser Verbindung die großtechnische Synthese unter Verwendung automatisierter Reaktoren beinhalten. Der Prozess ist auf Ausbeute und Effizienz optimiert und beinhaltet häufig mehrere Schritte wie Reinigung und Kristallisation, um sicherzustellen, dass das Endprodukt die geforderten Spezifikationen erfüllt.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Methyl(2S)-2-Amino-3-(2-oxo-3-indolinyl)propanoatHydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff, was häufig zur Bildung von Oxindolderivaten führt.
Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff, was zur Bildung von reduzierten Indolderivaten führt.
Substitution: Diese Reaktion beinhaltet die Ersetzung einer funktionellen Gruppe durch eine andere, häufig unter Verwendung von Reagenzien wie Halogenen oder Alkylgruppen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Halogenierungsmittel wie Brom. Die Reaktionsbedingungen variieren je nach gewünschtem Produkt, beinhalten aber häufig kontrollierte Temperaturen und pH-Werte.
Hauptprodukte gebildet
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Indolderivate, die in verschiedenen wissenschaftlichen Anwendungen weiter verwendet werden können.
Wissenschaftliche Forschungsanwendungen
Methyl(2S)-2-Amino-3-(2-oxo-3-indolinyl)propanoatHydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenziellen Auswirkungen auf biologische Systeme untersucht, einschließlich Enzymwirkungen und zellulärer Prozesse.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich entzündungshemmender und krebshemmender Wirkungen.
Industrie: Wird bei der Herstellung verschiedener Pharmazeutika und Feinchemikalien verwendet.
Wissenschaftliche Forschungsanwendungen
Methyl(2S)-2-Amino-3-(2-oxo-3-indolinyl)propanoateHydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of various pharmaceuticals and fine chemicals.
Wirkmechanismus
Der Wirkungsmechanismus von Methyl(2S)-2-Amino-3-(2-oxo-3-indolinyl)propanoatHydrochlorid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen, wie z. B. Enzymen und Rezeptoren. Die Verbindung kann die Aktivität dieser Zielstrukturen modulieren, was zu verschiedenen biologischen Wirkungen führt. Die beteiligten Pfade umfassen häufig Signaltransduktion und Stoffwechselprozesse.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ähnliche Verbindungen umfassen andere Indolderivate wie:
- 2-Oxindol-3-essigsäure
- Methyl (2S)-2-(Boc-amino)-3-(2-oxo-3-indolinyl)propanoat
- Methyl (S)-2-Benzyloxycarbonylamino-3-((RS)-2-oxo-3-indolinyl)propanoat
Einzigartigkeit
Methyl(2S)-2-Amino-3-(2-oxo-3-indolinyl)propanoatHydrochlorid ist aufgrund seiner spezifischen chemischen Struktur einzigartig, die es ihm ermöglicht, mit einer Vielzahl von molekularen Zielstrukturen zu interagieren. Dies macht es zu einer wertvollen Verbindung für verschiedene wissenschaftliche Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie und Medizin.
Eigenschaften
Molekularformel |
C12H15ClN2O3 |
|---|---|
Molekulargewicht |
270.71 g/mol |
IUPAC-Name |
methyl 2-amino-3-(2-oxo-1,3-dihydroindol-3-yl)propanoate;hydrochloride |
InChI |
InChI=1S/C12H14N2O3.ClH/c1-17-12(16)9(13)6-8-7-4-2-3-5-10(7)14-11(8)15;/h2-5,8-9H,6,13H2,1H3,(H,14,15);1H |
InChI-Schlüssel |
ZCEBNRCHWACIEK-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(CC1C2=CC=CC=C2NC1=O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-benzyl-N-[7-bromo-2-(ethylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B12275383.png)
![3-{[1-(3-Fluoro-4-methoxybenzoyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B12275387.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B12275400.png)
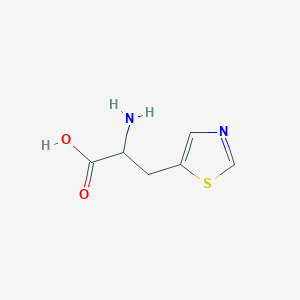
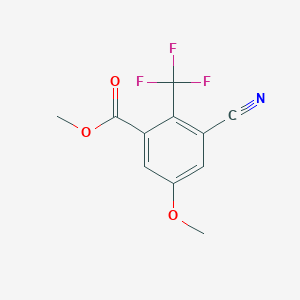

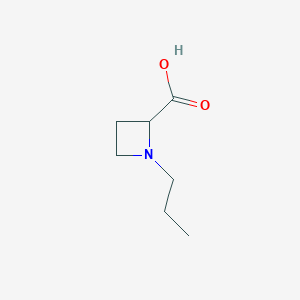
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12275428.png)
![3-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B12275434.png)
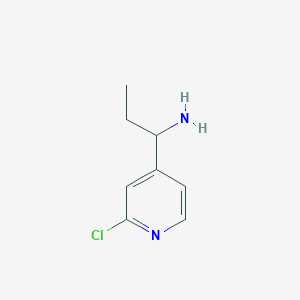
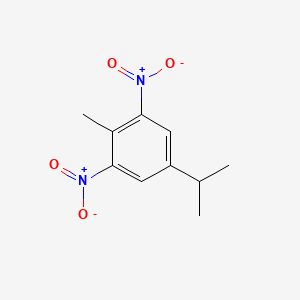

![2-{10-Oxa-4-azatricyclo[5.2.1.0,2,6]decan-4-yl}ethan-1-amine](/img/structure/B12275469.png)

